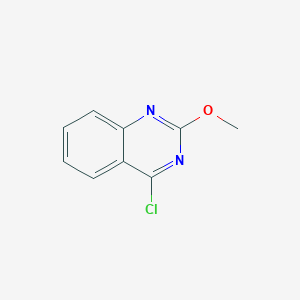

4-Chloro-2-methoxyquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-2-methoxyquinazoline: is a heterocyclic aromatic organic compound with the molecular formula C9H7ClN2O It is a derivative of quinazoline, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methoxyquinazoline typically involves the reaction of 2-methoxyaniline with phosgene to form 2-methoxyphenyl isocyanate. This intermediate is then reacted with 4-chloroaniline under reflux conditions to yield this compound. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-2-methoxyquinazoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form a quinazoline-2,4-dione derivative.

Reduction: The compound can be reduced to form this compound-3-amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Nucleophilic Substitution: Formation of 4-azido-2-methoxyquinazoline or 4-thiocyanato-2-methoxyquinazoline.

Oxidation: Formation of quinazoline-2,4-dione derivatives.

Reduction: Formation of this compound-3-amine

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-Chloro-2-methoxyquinazoline is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential biological activity.

Biology: In biological research, this compound is used to study the structure-activity relationships of quinazoline derivatives. It helps in understanding how modifications to the quinazoline core affect biological activity.

Medicine: this compound and its derivatives have shown potential as anticancer agents. They are investigated for their ability to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its derivatives are explored for their potential use as herbicides and fungicides .

Wirkmechanismus

The mechanism of action of 4-Chloro-2-methoxyquinazoline primarily involves the inhibition of tyrosine kinases. These enzymes play a crucial role in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, this compound can induce apoptosis (programmed cell death) in cancer cells. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby disrupting the signaling cascade .

Vergleich Mit ähnlichen Verbindungen

4-Chloroquinazoline: Lacks the methoxy group, making it less polar and potentially less active in certain biological assays.

2-Methoxyquinazoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.

4-Chloro-2-methylquinazoline: Has a methyl group instead of a methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness: 4-Chloro-2-methoxyquinazoline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties. The chlorine atom enhances its reactivity in nucleophilic substitution reactions, while the methoxy group increases its solubility and potential for hydrogen bonding .

Biologische Aktivität

4-Chloro-2-methoxyquinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities. Quinazolines and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C9H8ClN with a molecular weight of approximately 181.62 g/mol. Its structure features a quinazoline ring substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that quinazoline compounds can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against MGC-803 (gastric cancer) and MCF-7 (breast cancer) cell lines with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MGC-803 | TBD | Induces apoptosis, cell cycle arrest |

| Compound 18 | MGC-803 | 0.85 | Bcl-2 downregulation, Bax upregulation |

| Compound X | MCF-7 | TBD | Apoptotic pathway activation |

Anti-inflammatory Activity

Quinazoline derivatives are also recognized for their anti-inflammatory properties. Studies have demonstrated that certain substitutions on the quinazoline ring can enhance COX-1/COX-2 inhibition, leading to reduced inflammation. The presence of the methoxy group in this compound may contribute to its anti-inflammatory effects by modulating inflammatory pathways .

Antimicrobial Activity

The antimicrobial activity of quinazolines has been documented in various studies. Compounds similar to this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Bacteria Tested | Zone of Inhibition (mm) | Mechanism |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | Cell wall synthesis inhibition |

| Compound Y | E. coli | TBD | Metabolic pathway interference |

Case Study 1: Anticancer Evaluation

In a study evaluating various quinazoline derivatives for anticancer activity, researchers synthesized multiple compounds based on the quinazoline scaffold. Among these, a derivative structurally related to this compound demonstrated potent cytotoxicity against gastric cancer cells, inducing apoptosis via mitochondrial pathways .

Case Study 2: Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory potential of methoxy-substituted quinazolines. The study found that compounds with similar structures to this compound effectively inhibited COX enzymes, leading to reduced production of pro-inflammatory mediators in vitro .

Eigenschaften

IUPAC Name |

4-chloro-2-methoxyquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDPDMSWNHDXPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.